1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-31-20-6-2-4-17(12-20)14-27-23(29)21-13-18-5-3-11-26-22(18)28(24(21)30)15-16-7-9-19(25)10-8-16/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITYZEJICRRRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through substitution reactions using reagents such as fluorobenzene and methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of naphthyridine exhibit a range of biological properties, including:
- Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial and fungal strains. For instance, compounds within this class have been studied for their activity against pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Certain naphthyridine derivatives have been evaluated for their anticancer potential, demonstrating the ability to inhibit tumor growth in various cancer cell lines .
- Neurological Applications : These compounds are also being investigated for their potential in treating neurological disorders such as Alzheimer's disease and depression. Their mechanism may involve modulating neurotransmitter systems or exhibiting neuroprotective effects .
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of naphthyridine derivatives found that several compounds exhibited significant inhibitory concentrations (IC50) against E. coli and C. albicans, with some showing efficacy comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents from this scaffold .
Case Study 2: Anticancer Research
In a preclinical evaluation of a series of naphthyridine derivatives, researchers found that specific compounds induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during chemotherapy treatments .
Comparative Data Table
The following table summarizes the biological activities and mechanisms of selected naphthyridine derivatives:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Comparisons
- Substituent Impact :
- Halogen Effects : Chlorinated analogs (e.g., 5a3, 5a2) exhibit higher melting points (>300°C and 193–195°C, respectively) due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) compared to the target compound’s fluorinated and methoxylated structure .
- Methoxy vs. Chloro : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to chloro-substituted analogs, which are more lipophilic .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound shows distinct peaks for C=O (amide: ~1650 cm⁻¹, keto: ~1685 cm⁻¹) and C-F (~1100 cm⁻¹) , differing from chloro analogs (C-Cl at ~737 cm⁻¹) .
- NMR : The 3-methoxybenzylamide group in the target compound produces a singlet for the methoxy protons (δ ~3.8 ppm), while fluorophenyl protons exhibit coupling patterns (e.g., dd, J = 8–10 Hz) .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide represents a class of naphthyridine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H18F N3O2
- Molecular Weight: 335.36 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H18F N3O2 |
| Molecular Weight | 335.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research has indicated that naphthyridine derivatives, including the compound , exhibit significant antitumor properties. A study investigating various 1,8-naphthyridine derivatives found that modifications at the N-1 and C-7 positions greatly influenced cytotoxic activity against several human tumor cell lines. The presence of specific substituents was correlated with enhanced potency in inhibiting tumor cell proliferation .
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that compounds similar to the target compound showed moderate to high cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
These findings suggest that structural modifications can optimize the therapeutic efficacy of naphthyridine derivatives.
Antimicrobial Activity
Another significant aspect of the biological activity of naphthyridine derivatives is their antimicrobial properties. Studies have shown that these compounds possess antibacterial and antifungal activities. For instance, a derivative demonstrated enhanced antibiotic activity when combined with traditional antibiotics against resistant bacterial strains .
The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compounds may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and tumorigenesis.
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
